molecular formula C23H29NO7 B2662219 N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1041927-94-9

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No. B2662219
M. Wt: 431.485
InChI Key: FKJUUKVGJGPQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H29NO7 and its molecular weight is 431.485. The purity is usually 95%.
BenchChem offers high-quality N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis and Kinetics

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to synthesize N-(2-Hydroxyphenyl)acetamide, a compound related to the core structure of interest, highlighting its role as an intermediate in the natural synthesis of antimalarial drugs. This study provides insights into the synthesis mechanism and kinetics of similar complex organic molecules, emphasizing the role of various catalysts and conditions in achieving desired selectivity and yield Magadum & Yadav, 2018.

Azoxyfuroxans Synthesis and Rearrangement

Zelenov et al. (2013) investigated the synthesis, isomerization, and rearrangement of amino(tert-butyl-NNO-azoxy)furoxans, revealing the potential of such structures for generating novel compounds through thermal rearrangement. This work demonstrates the versatility of organic synthesis in creating structures with potential applications in material science and pharmacology Zelenov et al., 2013.

Antioxidant Activities of Phenols and Catechols

Barclay, Edwards, and Vinqvist (1999) focused on the antioxidant activities of various phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol. Their research highlights the significance of such compounds in scavenging free radicals, which has implications for their use in medicinal chemistry and materials science to prevent oxidative damage Barclay, Edwards, & Vinqvist, 1999.

Synthesis of Spiroketal Structures

Meilert, Pettit, and Vogel (2004) detailed the synthesis of C15 polyketide spiroketals, showcasing the intricate strategies involved in constructing complex organic structures with potential applications in drug development, specifically statin side chains. This study exemplifies the importance of stereo- and enantioselective synthesis in creating biologically active compounds Meilert, Pettit, & Vogel, 2004.

properties

IUPAC Name

N-[6-(4-tert-butylphenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-13(25)24-18-19(26)20-17(12-28-21(31-20)16-6-5-11-27-16)30-22(18)29-15-9-7-14(8-10-15)23(2,3)4/h5-11,17-22,26H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJUUKVGJGPQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=C(C=C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

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